molecular formula C20H19BrN4O4 B15039483 3-(4-bromophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039483
M. Wt: 459.3 g/mol
InChI Key: VJWNGQGBWDLGCO-SSDVNMTOSA-N
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Description

This compound is a pyrazole carbohydrazide derivative characterized by a 4-bromophenyl substituent at the pyrazole C3 position and an (E)-configured 3,4,5-trimethoxybenzylidene hydrazide moiety at the N1 position. Its molecular formula is C₂₂H₂₁BrN₄O₄, with a molecular weight of 501.34 g/mol. The E-configuration of the hydrazide linkage is critical for molecular recognition in biological systems, as confirmed by X-ray crystallography in analogous compounds [17].

Properties

Molecular Formula

C20H19BrN4O4

Molecular Weight

459.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19BrN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-4-6-14(21)7-5-13/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+

InChI Key

VJWNGQGBWDLGCO-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, solvent-free condensation under microwave activation achieves 85% yield in 15 minutes.

Catalytic Approaches

  • Ru(II) Catalysis : Enhances regioselectivity in pyrazole formation, particularly for tri- and tetra-substituted derivatives.
  • K₂HPO₄ Catalysis : Facilitates one-pot synthesis of pyrazoles from β-formyl enamides and hydroxylamine hydrochloride.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7)
  • Recrystallization : Ethanol or methanol

Characterization Data :

Technique Key Signals
¹H NMR δ 8.2 (s, 1H, pyrazole-H), δ 7.8–7.6 (m, 4H, Ar-H), δ 3.9 (s, 9H, OCH₃)
IR 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
Mass Spec m/z 499.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Classical Cyclization H₂SO₄, reflux, 12 h 70–85 High reproducibility Long reaction time
Microwave-Assisted Solvent-free, 15 min 85 Rapid, energy-efficient Specialized equipment required
Ru(II)-Catalyzed O₂ oxidant, 24 h 78 Excellent regioselectivity Costly catalyst

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding hydrazide and aldehyde.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazides and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research is ongoing to explore its efficacy in treating various diseases. Its potential as a therapeutic agent is being investigated in preclinical studies.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes is well-documented.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrazole C3 / Hydrazide Aromatic Ring) Molecular Weight (g/mol) Key Biological Activities/Properties Reference Evidence
Target Compound 4-Bromophenyl / 3,4,5-Trimethoxyphenyl 501.34 Hypothesized anticancer, enzyme inhibition
3-(4-Bromophenyl)-N′-[(E)-1-(4-Bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl / 4-Bromophenyl 463.24 Enhanced lipophilicity, potential DNA intercalation
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl / 2,4,5-Trimethoxyphenyl 437.44 Antioxidant, moderate COX-2 inhibition
3-(4-Bromophenyl)-N′-[(E)-3-Pyridinylmethylene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl / Pyridine-3-yl 370.21 Improved solubility, moderate kinase inhibition
3-(4-Bromophenyl)-N′-[(E)-4-Pyridinylmethylene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl / Pyridine-4-yl 370.21 Distinct binding to nicotinic acetylcholine receptors
N′-[(E)-(3-Bromophenyl)methylene]-3-{4-[(4-Methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-(4-Methylbenzyloxy)phenyl / 3-Bromophenyl 532.38 Enhanced anti-inflammatory activity
3-(5-Bromo-2-thienyl)-N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 5-Bromothiophen-2-yl / 3-Ethoxy-4-hydroxyphenyl 464.31 Antioxidant, radical scavenging

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Bromine (electron-withdrawing) at C3 increases stability and hydrophobic interactions, as seen in the target compound and [14].
  • Methoxy groups (electron-donating) improve solubility but may reduce binding affinity compared to bromine [14].

Aromatic Ring Diversity :

  • Trimethoxyphenyl groups (e.g., 3,4,5-trimethoxy in the target compound) are linked to tubulin polymerization inhibition in anticancer studies [14].
  • Pyridine rings () introduce hydrogen-bonding capabilities, enhancing interactions with polar enzyme pockets [9].

Hydrazide Configuration :

  • The (E)-configuration, confirmed via X-ray crystallography in analogs (e.g., ), ensures proper spatial orientation for target binding [17].

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate. Subsequent Schiff base formation with 3,4,5-trimethoxybenzaldehyde under microwave irradiation (60–80°C, 20–40 min) improves reaction efficiency compared to conventional reflux . Solvent polarity significantly impacts yield: polar aprotic solvents (e.g., DMF) enhance imine formation (85–90% yield), while protic solvents (e.g., ethanol) reduce byproducts but lower yields (70–75%) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (reported range: 210–215°C) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming its geometry?

Methodological Answer:

  • X-ray crystallography (using SHELXL ) confirms the E-configuration of the Schiff base and planar pyrazole core. Key bond lengths: C=N (1.28 Å), N-N (1.38 Å) .
  • FTIR : Stretching vibrations at 1620–1640 cm⁻¹ (C=N), 3200–3300 cm⁻¹ (N-H hydrazide) .
  • NMR : ¹H NMR shows a singlet at δ 3.85–3.90 ppm (9H, OCH₃), δ 7.20–8.10 ppm (aromatic protons) .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Carbonic anhydrase (CA) isoforms (e.g., CA II, IX) using esterase activity with 4-nitrophenyl acetate .
  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin .
  • Antimicrobial screening : Agar dilution method against S. aureus and E. coli (MIC ≤25 µg/mL indicates potency) .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its binding to biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) reveals the trimethoxyphenyl group adopts a coplanar orientation with the pyrazole ring, enabling π-π stacking with CA IX’s hydrophobic pocket (binding energy: −9.2 kcal/mol) . The bromophenyl moiety enhances van der Waals interactions with tubulin’s colchicine-binding site (docking score: −8.5 kcal/mol) . MD simulations (AMBER) show the hydrazide linker stabilizes hydrogen bonds with Thr199 (CA II) over 50 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across similar analogs?

Methodological Answer:

  • Assay standardization : Control for solvent effects (DMSO concentration ≤1%) and cell passage number .

  • SAR analysis : Compare substituent effects:

    Substituent (R)CA II IC₅₀ (nM)Antiproliferative IC₅₀ (µM)
    4-Bromophenyl12.3 ± 1.28.7 ± 0.9
    4-Chlorophenyl18.5 ± 2.112.4 ± 1.5
    Data suggest bromine’s electronegativity enhances target affinity .

Q. How can crystallographic data discrepancies between similar hydrazide derivatives be addressed?

Methodological Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : Apply PART/SUMP restraints for overlapping trimethoxyphenyl groups .
  • Validation tools : Check Rint (<5%) and CC (≥0.9) via PLATON .

Q. What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • Lipophilicity : LogP calculated via XLogP3 (3.2 ± 0.3) vs. experimental shake-flask (3.5) .
  • Metabolism : CYP3A4 inhibition predicted using SwissADME (probability: 0.78) .
  • Toxicity : ProTox-II indicates hepatotoxicity risk (LD₅₀: 280 mg/kg) due to hydrazide moiety .

Methodological Challenges and Solutions

Q. How to optimize solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce PEGylated groups at the hydrazide nitrogen (solubility ↑4-fold in PBS) .
  • Co-crystallization : Use β-cyclodextrin (1:2 molar ratio) to enhance aqueous solubility (from 0.5 mg/mL to 2.8 mg/mL) .

Q. What techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS (t₁/₂: 6.5h at pH 7.4) .
  • Photostability : Expose to UV light (λ=254 nm, 48h); ≤10% degradation indicates robustness .

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